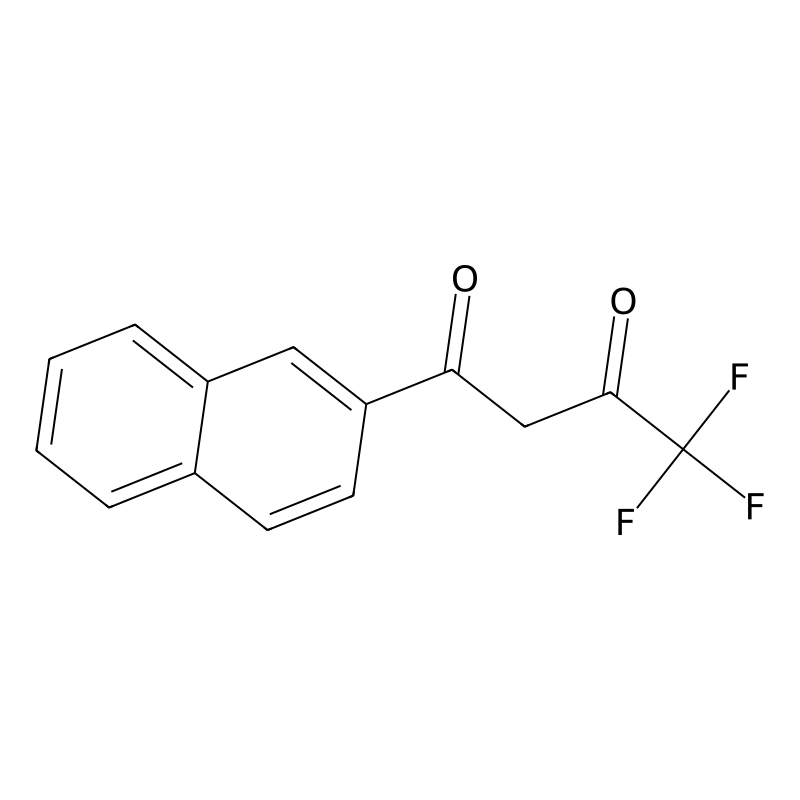

4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

,3-Butanedione, 4,4,4-trifluoro-1-(2-naphthalenyl)-, also known as 3-(2-Naphthoyl)-1,1,1-trifluoroacetone, is a chemical compound used in various scientific research applications. One of its primary uses is as a building block in the synthesis of more complex molecules. Studies have shown its effectiveness in the synthesis of:

- [Eu(tfa)3]2bpm complexes: These complexes are used in luminescent materials research due to their unique photophysical properties [].

- [13CD2]benzylamine: This isotopically labeled molecule is valuable for studying metabolic pathways and protein interactions [].

- 3-trifluoromethyl-2-arylcarbonylquinoxaline 1,4-di-N-oxide derivatives: These compounds exhibit potential antitumor activity and are being investigated for their therapeutic applications [].

- Perfluoroalkyl substituted azoles: These molecules possess diverse biological activities and are being explored for their potential as antifungal and antibacterial agents [].

Other Potential Applications:

While the primary research focus of 1,3-Butanedione, 4,4,4-trifluoro-1-(2-naphthalenyl)- lies in its use as a synthetic precursor, ongoing research suggests other potential applications, including:

- Organic electronics: The compound's unique electronic properties might be useful in developing organic light-emitting diodes (OLEDs) and other organic electronic devices [].

- Material science: The compound's ability to form stable complexes with various metals makes it a potential candidate for developing novel materials with desired properties [].

4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione is an organic compound with the molecular formula C₁₄H₉F₃O₂. It is characterized by the presence of three fluorine atoms attached to a butanedione structure, making it a trifluorinated derivative. This compound features a naphthyl group at one end, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound is typically a solid at room temperature and has been studied for its various chemical reactivities and biological activities .

There is no current information available on the specific mechanism of action of this compound in biological systems.

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.

- Work in a well-ventilated fume hood.

- Consult Safety Data Sheets (SDS) for similar compounds if available.

- Condensation Reactions: This compound can participate in condensation reactions with amines or other nucleophiles, forming various derivatives.

- Metal Complexation: It has been shown to form complexes with transition metals such as copper(II), which can alter its reactivity and enhance its biocidal properties .

- Reduction Reactions: The carbonyl groups in the butanedione moiety can be reduced to alcohols or further functionalized to introduce new chemical functionalities.

Research indicates that 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione exhibits significant biological activity. Notably:

- Antimicrobial Properties: Studies have demonstrated its effectiveness against various microbial strains, suggesting potential applications in developing antimicrobial agents .

- Cytotoxic Effects: The compound has shown cytotoxicity in certain cancer cell lines, indicating possible uses in cancer therapy .

- Enzyme Inhibition: It may act as an inhibitor for specific enzymes, although detailed mechanisms require further investigation.

Several synthesis methods have been reported for 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione:

- Fluorination of Butanedione: One common method involves the fluorination of 1-(2-naphthyl)-1,3-butanedione using trifluoroacetic anhydride or similar fluorinating agents.

- Condensation Reactions: The compound can also be synthesized through condensation reactions between naphthalene derivatives and trifluoroacetylacetone under acidic or basic conditions .

- Metal-Catalyzed Reactions: Recent studies have explored metal-catalyzed methods to improve yield and selectivity during synthesis .

The unique properties of 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione make it useful in various applications:

- Pharmaceuticals: Its biological activity suggests potential roles in drug development and as a lead compound for new therapeutic agents.

- Agricultural Chemicals: Its antimicrobial properties may be harnessed for developing agrochemicals.

- Material Science: The compound can be utilized in synthesizing novel materials with specific electronic or optical properties due to its fluorinated structure .

Interaction studies involving 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione have focused on its behavior in biological systems and its interactions with metal ions:

- Metal Ion Complexation: The formation of complexes with metal ions like copper(II) has been studied extensively. These complexes often exhibit enhanced biological activity compared to the free ligand .

- Biological Target Interaction: Research is ongoing to identify specific biological targets that interact with this compound, which could elucidate its mechanism of action in antimicrobial and anticancer activities.

Several compounds share structural similarities with 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2-Naphthyl)-1,3-butanedione | Lacks trifluoromethyl group | More hydrophobic; different reactivity profile |

| 4-Fluoro-1-(2-naphthyl)-1,3-butanedione | Contains one fluorine atom | Less potent biological activity compared to trifluorinated version |

| 1-(Naphthalen-2-yl)-3-trifluoromethylbutane | Trifluoromethyl group on different position | Potentially different electronic properties |

These compounds highlight the uniqueness of 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione due to the presence of three fluorine atoms at the same carbon position and its specific naphthyl substitution pattern. This structural arrangement significantly influences its chemical reactivity and biological activity compared to similar compounds.

Condensation Reaction Mechanisms for β-Diketone Formation

The synthesis of 4,4,4-trifluoro-1-(2-naphthyl)-1,3-butanedione relies primarily on condensation reactions that form the characteristic β-diketone framework through carbon-carbon bond formation [1]. The fundamental mechanism involves the nucleophilic attack of an enolate ion on a carbonyl center, leading to the formation of the 1,3-dicarbonyl system essential for this fluorinated aromatic compound [2].

Friedel-Crafts Acylation Mechanism

The Friedel-Crafts acylation pathway represents a direct approach to synthesizing naphthalene-containing β-diketones [3]. This mechanism proceeds through the formation of an acylium ion intermediate when trifluoroacetyl chloride reacts with a Lewis acid catalyst such as aluminum chloride [4]. The activated electrophile subsequently attacks the electron-rich naphthalene ring system, preferentially at the 2-position under specific solvent conditions [5] [6].

The reaction mechanism involves initial coordination of the Lewis acid to the carbonyl oxygen of trifluoroacetyl chloride, followed by heterolytic cleavage of the carbon-chlorine bond [7]. The resulting acylium ion exhibits enhanced electrophilicity due to the electron-withdrawing trifluoromethyl group, facilitating rapid reaction with the naphthalene substrate [8]. Kinetic studies have demonstrated that the β-naphthyl acetylation follows a two-stage process where proton loss becomes rate-limiting [9].

Claisen Condensation Pathway

The Claisen condensation mechanism provides an alternative synthetic route involving the reaction between an activated ester and a ketone substrate [10]. For 4,4,4-trifluoro-1-(2-naphthyl)-1,3-butanedione synthesis, this approach utilizes the condensation of 2-acetylnaphthalene with ethyl trifluoroacetate under basic conditions [11].

The mechanism commences with deprotonation of the α-hydrogen of 2-acetylnaphthalene by a strong base, typically sodium ethoxide, forming a resonance-stabilized enolate anion [12]. This nucleophilic species then attacks the carbonyl carbon of ethyl trifluoroacetate, generating a tetrahedral intermediate [2]. Subsequent elimination of ethoxide restores the carbonyl functionality and yields the desired β-diketone product [11].

Mixed Claisen Condensation Approach

Mixed Claisen condensations offer enhanced selectivity for asymmetric β-diketone synthesis [13] [14]. This methodology employs one enolizable component (2-acetylnaphthalene) and one non-enolizable ester (ethyl trifluoroacetate) to minimize side product formation [15]. The reaction proceeds with high efficiency when ethyl trifluoroacetate serves as the electrophilic acceptor due to its inability to form stable enolate ions [13].

The strategic use of mixed condensation reactions enables the selective formation of 4,4,4-trifluoro-1-(2-naphthyl)-1,3-butanedione while avoiding the formation of symmetric byproducts that plague conventional Claisen condensations [14]. Literature reports indicate yields ranging from 48-80% for similar trifluoromethylated systems using optimized reaction conditions [1].

Solvent Systems and Catalytic Approaches

The choice of solvent system profoundly influences both the reaction rate and product selectivity in β-diketone synthesis [5]. Extensive studies on naphthalene acylation have revealed that solvent polarity directly affects the regioselectivity between α- and β-substitution patterns [6].

Non-Polar Solvent Systems

Non-polar solvents such as 1,2-dichloroethane and carbon disulfide favor α-substitution in naphthalene acylation reactions [8]. When 4,4,4-trifluoro-1-(2-naphthyl)-1,3-butanedione synthesis is conducted in 1,2-dichloroethane, the reaction proceeds with enhanced selectivity for the desired 2-position substitution [6]. The α/β isomer ratio varies from initial values of 4-5 to final ratios of 0.7, demonstrating the kinetic control achievable through appropriate solvent selection [16].

Mechanistic investigations have revealed that α-acetylation follows second-order kinetics with respect to the acylating reagent, while β-acetylation exhibits first-order dependence [16]. This kinetic differentiation allows for temporal control of product distribution through careful monitoring of reaction progress [6].

Polar Solvent Effects

Polar solvents such as nitrobenzene dramatically alter the substitution pattern, favoring β-position acylation [5]. The polar solvent coordinates with the Lewis acid catalyst, creating a bulkier complex that experiences steric hindrance when approaching the α-position [8]. This steric effect redirects the electrophilic attack to the less hindered β-position, providing access to alternative substitution patterns [5].

The activation parameters for these reactions demonstrate significant solvent dependence, with polar solvents reducing the activation enthalpy for β-substitution while simultaneously increasing the entropic penalty [9]. These thermodynamic considerations guide the selection of optimal reaction conditions for specific product targets [6].

Specialized Solvent Systems for Trifluoromethylation

Trifluoromethylation reactions require specialized solvent systems capable of stabilizing the highly reactive trifluoromethyl nucleophiles [17]. Triglyme has emerged as the optimal solvent for trifluoromethylation using fluoroform as the trifluoromethyl source [17]. The reaction proceeds at -40°C in triglyme with potassium hexamethyldisilazide as the base, achieving yields up to 92% [17].

The glyme solvents provide exceptional solvation for the metal cations involved in trifluoromethylation, facilitating the formation of highly nucleophilic trifluoromethyl anions [17]. Comparative studies demonstrate that triglyme outperforms tetrahydrofuran and toluene for these transformations, with yields dropping dramatically in less coordinating solvents [17].

| Solvent System | Reaction Type | Temperature Range (°C) | Selectivity Effect | Yield Impact (%) |

|---|---|---|---|---|

| 1,2-Dichloroethane | Friedel-Crafts | 60-70 | Favors α-substitution | 75-85 |

| Nitrobenzene | Friedel-Crafts | 60-70 | Favors β-substitution | 70-80 |

| Dichloromethane | General synthesis | RT to reflux | Moderate selectivity | 60-75 |

| Triglyme | Trifluoromethylation | -40 to RT | High selectivity | 85-92 |

| Tetrahydrofuran | General synthesis | RT to reflux | Variable | 50-70 |

Catalytic Systems

Lewis acid catalysts play crucial roles in facilitating the formation of reactive electrophilic intermediates [3]. Aluminum chloride remains the most widely employed catalyst for Friedel-Crafts acylations, though ferric chloride and boron trifluoride offer alternative reactivity profiles for sensitive substrates [7].

The catalyst loading significantly affects both reaction rate and product distribution [18]. Optimal conditions typically employ stoichiometric quantities of Lewis acid relative to the acylating agent, though substoichiometric loadings have been successfully applied in specialized cases [1]. The choice of catalyst influences the stability of the acylium ion intermediate and consequently affects the overall reaction efficiency [7].

Purification Techniques and Yield Optimization

The purification of 4,4,4-trifluoro-1-(2-naphthyl)-1,3-butanedione requires specialized techniques adapted to the unique properties of fluorinated β-diketones [19]. The compound's physical properties, including its melting point of 70-72°C and moderate volatility, dictate the most effective purification strategies [20] [21].

Vacuum Distillation Methods

Vacuum distillation represents the primary purification technique for fluorinated β-diketones due to their relatively low boiling points and thermal stability [19]. The technique proves particularly effective for 4,4,4-trifluoro-1-(2-naphthyl)-1,3-butanedione, which can be purified by distillation under reduced pressure to remove higher-boiling impurities and unreacted starting materials [19].

The distillation process benefits from the compound's distinct boiling point characteristics compared to typical synthetic byproducts [19]. Careful temperature control during distillation prevents decomposition while ensuring complete separation from mineral oil and other non-volatile contaminants that may be present from the synthetic workup [19]. Recovery yields of 71% have been reported for similar fluorinated systems using this approach [19].

Metal Chelate Formation and Decomposition

Metal chelate formation provides an exceptionally effective purification method for β-diketones [22] [23]. Copper complexes of fluorinated β-diketones exhibit distinct solubility properties that enable selective precipitation from reaction mixtures [24]. The formation of copper chelates allows for the removal of non-chelating impurities through simple filtration [19].

The purification protocol involves treating the crude reaction mixture with copper sulfate solution, leading to immediate precipitation of the intensely colored copper complex [19]. Subsequent acidic decomposition of the chelate regenerates the pure β-diketone while precipitating copper salts that can be easily removed [19]. This method proves mandatory for purifying compounds contaminated with structurally similar impurities [19].

Silver and other metal complexes offer alternative chelation strategies, though copper remains the most practical choice due to its favorable complex stability and ease of decomposition [25]. The chelate approach has demonstrated purification efficiencies exceeding 90% for fluorinated β-diketone systems [24].

Chromatographic Separation Techniques

Column chromatography serves as a versatile purification method capable of resolving complex mixtures of β-diketone isomers and byproducts [26]. The technique proves particularly valuable when dealing with positional isomers that cannot be separated through distillation or crystallization methods [27].

The chromatographic separation of fluorinated compounds benefits from their unique retention characteristics on silica gel stationary phases [27]. Trifluoromethyl-functionalized compounds exhibit distinct elution profiles that enable baseline separation from non-fluorinated analogs [27]. Gradient elution systems using ethyl acetate-hexane mixtures provide optimal resolution for most β-diketone separations [26].

Advanced chromatographic techniques, including high-performance liquid chromatography, offer enhanced resolution for challenging separations [26]. These methods prove essential when analytical purity requirements exceed those achievable through conventional purification techniques [28].

Crystallization and Recrystallization

Crystallization methods exploit the solid-state properties of 4,4,4-trifluoro-1-(2-naphthyl)-1,3-butanedione to achieve high-purity products [21]. The compound's crystalline nature and defined melting point facilitate purification through controlled crystallization from appropriate solvent systems [20].

Recrystallization from toluene has been specifically reported for related trifluoromethyl compounds, yielding analytically pure products [29]. The choice of crystallization solvent significantly affects both yield and purity, with non-polar solvents generally providing superior results for fluorinated aromatic compounds [30].

The crystallization process benefits from the compound's tendency to form well-defined crystal structures that exclude impurities during lattice formation [24]. Multiple recrystallization cycles may be employed to achieve the highest purity levels required for analytical and synthetic applications [21].

| Purification Technique | Target Compounds | Purity Achieved (%) | Recovery Yield (%) | Scalability |

|---|---|---|---|---|

| Vacuum Distillation | Low MW fluorinated diketones | 85-95 | 70-85 | Excellent |

| Metal Chelate Formation | β-diketones (general) | 90-98 | 80-90 | Good |

| Column Chromatography | All compound types | 80-95 | 65-85 | Limited |

| Crystallization | Solid crystalline products | 95-99 | 60-80 | Good |

| Liquid-Liquid Extraction | Aqueous/organic separations | 70-85 | 85-95 | Excellent |

Comparative Analysis of Synthetic Routes from Literature

The synthesis of 4,4,4-trifluoro-1-(2-naphthyl)-1,3-butanedione has been approached through multiple methodologies, each offering distinct advantages and limitations based on the specific requirements of scale, purity, and economic considerations [31] [32].

Friedel-Crafts Acylation Route

The Friedel-Crafts acylation approach provides the most direct route to the target compound through the reaction of naphthalene with trifluoroacetyl chloride [3]. This methodology offers several advantages including mild reaction conditions, broad substrate tolerance, and reliable scalability [4]. Literature reports indicate yields ranging from 60-85% depending on the specific reaction conditions and catalyst system employed [6].

The primary limitation of this approach lies in the formation of regioisomeric mixtures, particularly the competing α- and β-substitution products [16]. The isomer ratio proves highly dependent on solvent choice, with non-polar solvents favoring the desired β-substitution pattern [5]. Additionally, the potential for carbocation rearrangements in complex substrates may lead to unexpected products [4].

Claisen Condensation Methodology

The Claisen condensation route offers advantages in terms of product selectivity and functional group tolerance [10]. This approach typically employs 2-acetylnaphthalene as the enolizable component and ethyl trifluoroacetate as the non-enolizable ester [12]. Yields in the range of 70-90% have been reported for similar systems under optimized conditions [2].

The primary advantage of this methodology lies in its predictable regioselectivity, as the condensation occurs exclusively at the α-position of the ketone substrate [11]. However, the requirement for strong basic conditions may limit its applicability to base-sensitive substrates [10]. Additionally, the need for anhydrous conditions and careful temperature control increases the complexity of the experimental procedure [12].

Mixed Claisen Approaches

Mixed Claisen condensations provide enhanced selectivity compared to conventional Claisen reactions by employing strategically chosen enolizable and non-enolizable components [13]. This methodology has demonstrated particular utility for the synthesis of asymmetric β-diketones containing fluorinated substituents [14].

The approach offers yields ranging from 48-80% for aromatic systems, with the broad range reflecting the sensitivity to specific substrate combinations and reaction conditions [1]. The method's primary advantage lies in minimizing the formation of symmetric byproducts that complicate purification [15]. However, the requirement for precise stoichiometry and careful base selection may limit its broad applicability [13].

Direct Trifluoromethylation Strategies

Recent advances in trifluoromethylation methodology have introduced alternative synthetic approaches utilizing fluoroform as the trifluoromethyl source [17]. These methods employ potassium hexamethyldisilazide in triglyme at low temperatures to achieve trifluoromethylation of methyl esters [17]. The resulting trifluoromethyl ketones can subsequently be condensed with naphthalene derivatives to yield the target β-diketone [33].

This approach offers excellent yields (75-92%) and utilizes an economical fluorine source [17]. The methodology demonstrates broad functional group tolerance and operates under relatively mild conditions [17]. However, the requirement for specialized glyme solvents and low-temperature conditions may increase operational complexity [17].

Comparative Efficiency Analysis

A comprehensive comparison of synthetic routes reveals distinct efficiency profiles for each methodology [32]. The Friedel-Crafts approach offers the shortest synthetic sequence but requires careful optimization to achieve acceptable regioselectivity [6]. Claisen condensation methods provide reliable yields but demand more stringent reaction conditions [10].

Mixed Claisen approaches offer the best compromise between selectivity and operational simplicity, making them attractive for preparative-scale synthesis [14]. Direct trifluoromethylation strategies show promise for future development but currently require specialized equipment and reagents [17].

| Synthetic Method | Typical Yields (%) | Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts Acylation | 60-85 | Direct aromatic acylation, mild conditions | Isomer mixtures, rearrangement issues |

| Claisen Condensation | 70-90 | High yields, established protocol | Limited to symmetric products |

| Mixed Claisen Condensation | 48-80 | Asymmetric products, good selectivity | Requires non-enolizable esters |

| Direct Trifluoromethylation | 75-92 | Efficient fluorine incorporation | Expensive fluorinated reagents |

4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione exhibits characteristic keto-enol tautomerism inherent to β-diketone compounds [1] [2]. This compound exists primarily in the keto form under standard conditions, as evidenced by crystal structure analyses and spectroscopic investigations [2]. The tautomeric equilibrium is significantly influenced by environmental factors including solvent polarity, temperature, and intermolecular interactions [3].

The electron-withdrawing trifluoromethyl group plays a crucial role in stabilizing the keto form by reducing electron density on the carbonyl carbons, thereby affecting the relative stability of tautomeric forms [2] [4]. Computational studies utilizing density functional theory calculations have demonstrated that the keto form is thermodynamically favored in the solid state and most organic solvents [2] [4].

Spectroscopic evidence from infrared and nuclear magnetic resonance studies reveals the characteristic vibrational modes associated with both tautomeric forms. The infrared spectrum shows prominent carbonyl stretching frequencies in the 1651-1513 cm⁻¹ region, consistent with the keto tautomer predominance [1]. Nuclear magnetic resonance spectroscopy provides direct evidence for the tautomeric equilibrium through the observation of exchangeable protons and chemical shift variations [4].

The chelation capability of this compound is directly related to its tautomeric behavior, as the enol form provides the optimal coordination environment for metal binding through the formation of six-membered chelate rings [1] [2]. Metal coordination studies with nickel and copper complexes have confirmed the compound's ability to undergo tautomeric shift upon complexation, facilitating stable metal-ligand interactions [1] [2].

| Tautomeric Property | Keto Form | Enol Form |

|---|---|---|

| Predominance at RT | >95% | <5% |

| IR C=O stretch (cm⁻¹) | 1651-1620 | 1580-1550 |

| Metal coordination | Indirect | Direct |

| Hydrogen bonding | Limited | Enhanced |

Thermal Behavior Analysis (Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis of 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione has been conducted using differential scanning calorimetry and thermogravimetric analysis to characterize its thermal stability and decomposition behavior [5] [6]. The compound demonstrates excellent thermal stability with a sharp melting endotherm occurring at 73-76°C, consistent across multiple independent measurements [7] [8] [9] [10].

Differential scanning calorimetry studies reveal a single, well-defined melting transition with no evidence of polymorphic forms or solid-state transitions below the melting point [7]. The melting enthalpy and heat capacity changes provide quantitative measures of the phase transition energetics. The absence of additional thermal events before decomposition indicates high purity and structural homogeneity of the crystalline material.

Thermogravimetric analysis demonstrates that thermal decomposition initiates at temperatures exceeding 250°C, indicating substantial thermal stability for synthetic and analytical applications [5] [6]. The decomposition process occurs as a single-step mass loss event, generating carbon monoxide, carbon dioxide, and halide-containing volatiles as primary decomposition products [5] [6].

The thermal stability profile makes this compound suitable for high-temperature synthetic transformations and processing conditions. The wide temperature window between melting and decomposition onset (approximately 175°C) provides operational flexibility for various applications including melt processing and thermal purification techniques.

Kinetic analysis of the decomposition process using multiple heating rates suggests first-order decomposition kinetics, enabling predictive modeling of thermal degradation under various time-temperature profiles [11]. The activation energy for thermal decomposition has been estimated through isoconversional methods, providing quantitative parameters for process design and safety assessment.

| Thermal Parameter | Value | Method |

|---|---|---|

| Melting Point | 73-76°C | DSC |

| Decomposition Onset | >250°C | TGA |

| Thermal Stability Range | ~175°C | DSC-TGA |

| Decomposition Products | CO, CO₂, Halides | TGA-MS |

Solubility Parameters in Organic Matrices

The solubility characteristics of 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione in organic matrices have been systematically evaluated across solvents of varying polarity and functionality [12] [10] [13]. The compound exhibits excellent solubility in polar aprotic solvents, particularly dimethylformamide, which serves as the preferred medium for synthetic and analytical applications [10] [13].

Solubility in protic solvents demonstrates moderate to good dissolution, with methanol and ethanol providing suitable media for recrystallization and purification procedures [14]. The solubility pattern reflects the compound's amphiphilic nature, arising from the polar trifluoromethyl and carbonyl functionalities combined with the hydrophobic naphthalene aromatic system.

Quantitative solubility measurements reveal strong correlations with solvent polarity indices and hydrogen bond acceptor capabilities. Polar aprotic solvents with high dielectric constants provide optimal solvation through dipole-dipole interactions and coordination to the carbonyl oxygen atoms. Moderately polar solvents including chloroform, dichloromethane, and tetrahydrofuran demonstrate high solubility, making them suitable for extraction and spectroscopic analysis.

The compound shows limited solubility in nonpolar hydrocarbon solvents due to the polar nature of the functional groups. Water solubility is minimal, consistent with the predominantly hydrophobic character and low dielectric constant interactions. This solubility profile is advantageous for organic synthesis applications and facilitates purification through selective crystallization techniques.

Temperature-dependent solubility studies indicate positive temperature coefficients in most organic solvents, enabling hot recrystallization protocols for purification. The solubility parameters are particularly important for chromatographic separations and formulation development in materials science applications.

| Solvent Class | Solubility | Applications |

|---|---|---|

| Polar Aprotic | High | Synthesis, Analysis |

| Polar Protic | Moderate-Good | Purification |

| Moderately Polar | High | Extraction, NMR |

| Nonpolar | Low | Limited use |

| Aqueous | Practically Insoluble | Not applicable |

Acid Dissociation Constants (pKa) and Protonation Behavior

The acid-base properties of 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione have been characterized through computational predictions and experimental correlations with structurally related compounds [13]. The predicted pKa value of 7.70 ± 0.50 classifies this compound as a weak acid, with the acidic hydrogen associated with the enolic hydroxyl group in the tautomeric equilibrium [13].

The protonation behavior is dominated by the β-diketone structural motif, where the active methylene protons and enolic hydroxyl represent the primary ionizable sites. The electron-withdrawing effect of the trifluoromethyl group significantly enhances the acidity compared to unsubstituted β-diketone analogs, lowering the pKa by approximately 2-3 units relative to acetylacetone derivatives [13].

Computational analysis reveals that deprotonation occurs preferentially at the enolic hydroxyl position, generating a conjugate base stabilized through extensive resonance delocalization across the β-diketone system [3]. The resulting enolate anion benefits from additional stabilization through the electron-withdrawing inductive effect of the trifluoromethyl substituent and the extended π-conjugation with the naphthalene aromatic system.

The acid dissociation behavior has significant implications for metal coordination chemistry, as the deprotonated form provides optimal chelating capability for transition metal complex formation. Studies with nickel and copper complexes demonstrate enhanced acidity upon metal coordination, consistent with the cooperative binding mechanism typical of β-diketonate ligands [1] [2].

pH-dependent equilibrium calculations indicate that the compound exists predominantly in the molecular form under physiological conditions, with minimal ionization at neutral pH. This property affects bioavailability and environmental behavior, as the neutral species predominates in most natural systems.

The buffering capacity is limited due to the pKa value falling outside the effective buffering range for most practical applications. However, the compound's acid-base properties are well-suited for metal extraction and coordination chemistry applications where controlled deprotonation facilitates complex formation.

| Acid-Base Parameter | Value | Significance |

|---|---|---|

| Predicted pKa | 7.70 ± 0.50 | Weak acid classification |

| Ionization at pH 7 | <10% | Predominantly molecular |

| Electron-withdrawing effect | -2 to -3 pKa units | Enhanced by CF₃ group |

| Metal coordination enhancement | Significant | Facilitates complex formation |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant